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Application Notes and Protocols for CTX-712
For Researchers, Scientists, and Drug Development Professionals

Introduction
CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective small

molecule inhibitor of CDC2-like kinases (CLKs).[1][2][3][4][5][6] CLKs are key regulators of the

RNA splicing process, which is crucial for cell growth and survival.[3][5] By inhibiting CLK, CTX-
712 modulates RNA splicing, leading to the suppression of tumor-associated gene expression

and inhibition of tumor cell proliferation.[1] Preclinical and clinical studies have demonstrated its

potential as a therapeutic agent for various malignancies, including acute myeloid leukemia

(AML), myelodysplastic syndromes (MDS), and solid tumors.[1][2][7][8]

This document provides detailed information on the solubility of CTX-712 and protocols for its

preparation and use in common laboratory experiments.

Physicochemical Properties and Solubility
CTX-712 is a white to off-white solid with the following properties:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b10831987?utm_src=pdf-interest
https://www.benchchem.com/product/b10831987?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/clk-inhibitor-ctx-712
https://www.chordiatherapeutics.com/en/science/clk.html
https://pubmed.ncbi.nlm.nih.gov/41089490/
https://www.chordiatherapeutics.com/en/news/news8365921772780939849.html
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.3080
https://ashpublications.org/blood/article/142/Supplement%201/3249/502683/Phase-1-2-Multicenter-Open-Label-Study-of-CTX-712
https://pubmed.ncbi.nlm.nih.gov/41089490/
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.3080
https://www.benchchem.com/product/b10831987?utm_src=pdf-body
https://www.benchchem.com/product/b10831987?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/clk-inhibitor-ctx-712
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/clk-inhibitor-ctx-712
https://www.chordiatherapeutics.com/en/science/clk.html
https://aacrjournals.org/cancerres/article/82/12_Supplement/5494/700615/Abstract-5494-CTX-712-a-novel-splicing-modulator
https://synapse.patsnap.com/blog/decoding-ctx-712-a-comprehensive-study-of-its-randd-trends-and-its-clinical-results-in-2024-aacr
https://www.benchchem.com/product/b10831987?utm_src=pdf-body
https://www.benchchem.com/product/b10831987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Molecular Formula C₁₉H₁₇FN₈O₂

Molecular Weight 408.39 g/mol

CAS Number 2144751-78-8

Solubility Data:

The solubility of CTX-712 in various solvents is summarized below. It is important to note that

for some solvents, heating and/or sonication may be required to achieve complete dissolution.

[9] The hygroscopic nature of DMSO can significantly impact solubility, and it is recommended

to use a newly opened container.[9]

Solvent Concentration Remarks

DMSO 25 mg/mL (61.22 mM)
Ultrasonic treatment is

necessary.[9]

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline
≥ 2.5 mg/mL (6.12 mM) Clear solution.[9]

10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (6.12 mM) Clear solution.[9]

Preparation of CTX-712 for Laboratory Use
Stock Solution Preparation (In Vitro Use)
For in vitro experiments, a stock solution of CTX-712 is typically prepared in DMSO.

Protocol:

Weigh the desired amount of CTX-712 powder in a sterile microcentrifuge tube.

Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 25

mg/mL.

Vortex the solution thoroughly.
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Place the tube in an ultrasonic water bath until the solid is completely dissolved.

Centrifuge the solution briefly to pellet any undissolved particles.

Carefully transfer the clear supernatant to a new sterile tube.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

Stock solutions of CTX-712 in DMSO should be stored under the following conditions:

-80°C for up to 6 months.[9]

-20°C for up to 1 month.[9]

Solutions should be stored in sealed containers, protected from moisture and light.[9]

Working Solution Preparation (In Vivo Use)
For in vivo studies, CTX-712 is typically formulated in a vehicle suitable for oral administration.

It is recommended to prepare the working solution fresh on the day of use.[9]

Protocol for a 1 mL Working Solution:

This protocol is an example and may need to be adjusted based on the desired final

concentration and dosing volume.

Start with a 25 mg/mL stock solution of CTX-712 in DMSO.

In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

Add 400 µL of PEG300 and mix thoroughly.

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[9]
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If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid

dissolution.[9] For animal studies, it is advisable to keep the final concentration of DMSO below

2%, especially if the animals are weak.[9]

Mechanism of Action: CLK Inhibition and Splicing
Modulation
CTX-712 is a pan-CLK inhibitor, targeting CLK1, CLK2, CLK3, and CLK4.[1][10] These kinases

play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-

rich (SR) proteins.[2][9][11] Phosphorylated SR proteins are essential for the assembly of the

spliceosome and the accurate recognition of exons.[2][11]

By inhibiting CLKs, CTX-712 prevents the phosphorylation of SR proteins.[1][9] This leads to

alterations in splicing patterns, often resulting in exon skipping and the generation of aberrant

RNA transcripts.[2][12] The accumulation of these mis-spliced RNAs can induce cellular stress

and ultimately lead to the inhibition of cancer cell proliferation and induction of apoptosis.[11]

[13]
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Figure 1: Mechanism of action of CTX-712.

Experimental Protocols
In Vitro Cell Proliferation Assay
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This protocol describes a method to assess the effect of CTX-712 on the proliferation of cancer

cell lines.

Materials:

Cancer cell line of interest (e.g., K562, MV-4-11)[7][9][12]

Complete cell culture medium

CTX-712 stock solution (25 mg/mL in DMSO)

96-well cell culture plates

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

Microplate reader

Protocol:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of CTX-712 in complete culture medium from the DMSO stock

solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is

consistent and non-toxic (typically ≤ 0.1%).

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of CTX-712 or vehicle control.

Incubate the plate for the desired period (e.g., 72 hours).

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time.

Measure the absorbance or luminescence using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle-treated control and determine the

IC₅₀ value.

Western Blot Analysis of Phosphorylated SR Proteins
This protocol outlines the procedure to detect the inhibition of SR protein phosphorylation by

CTX-712.

Materials:

Cancer cell line

CTX-712

Lysis buffer containing phosphatase and protease inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-phospho-SR protein, anti-total SR protein, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:

Plate cells and treat with various concentrations of CTX-712 for a specified time.

Lyse the cells in lysis buffer on ice.

Determine the protein concentration of each lysate using a BCA assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b10831987?utm_src=pdf-body
https://www.benchchem.com/product/b10831987?utm_src=pdf-body
https://www.benchchem.com/product/b10831987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the phosphorylated SR protein

overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Strip the membrane and re-probe for total SR protein and a loading control like GAPDH.

In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of CTX-712 in

a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG)

Cancer cell line for implantation

Matrigel (optional)

CTX-712 formulation for oral gavage

Vehicle control

Calipers for tumor measurement

Protocol:
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Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) in sterile PBS, with or

without Matrigel, into the flank of each mouse.

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Administer CTX-712 (e.g., 6.25-50 mg/kg) or vehicle control orally according to the desired

schedule (e.g., twice daily, twice a week).[7][9][10]

Measure tumor volume with calipers every 2-3 days.

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histopathology, biomarker analysis).
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Figure 2: Experimental workflow for CTX-712 evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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